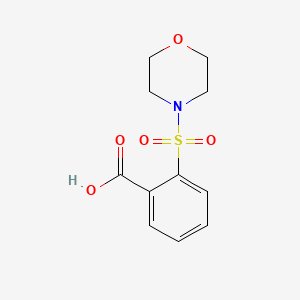

2-(Morpholinosulfonyl)benzoic acid

Description

Properties

IUPAC Name |

2-morpholin-4-ylsulfonylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO5S/c13-11(14)9-3-1-2-4-10(9)18(15,16)12-5-7-17-8-6-12/h1-4H,5-8H2,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YTQKWJNSSYODEV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1S(=O)(=O)C2=CC=CC=C2C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00521149 | |

| Record name | 2-(Morpholine-4-sulfonyl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00521149 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

271.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

87223-34-5 | |

| Record name | 2-(Morpholine-4-sulfonyl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00521149 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(morpholine-4-sulfonyl)benzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Formation of Benzenesulfonyl Chloride Intermediate

- Starting material: Benzoic acid or benzoic acid derivatives

- Reagent: Chlorosulfonic acid (ClSO3H)

- Reaction: Electrophilic aromatic sulfonation to introduce the sulfonyl chloride group onto the benzene ring adjacent to the carboxylic acid

- Conditions: Typically carried out under controlled temperature to avoid overreaction; reaction temperature is often maintained at or below room temperature to moderate reactivity.

This step yields benzenesulfonyl chloride, a reactive intermediate crucial for subsequent substitution.

Reaction with Morpholine

- Nucleophile: Morpholine (a heterocyclic secondary amine)

- Reaction: Nucleophilic attack of morpholine on the sulfonyl chloride intermediate, resulting in the formation of the sulfonamide linkage

- Reaction conditions:

- Solvents such as dichloromethane or acetonitrile are commonly used to dissolve reactants and facilitate reaction

- Basic conditions are maintained, often by adding a base like triethylamine or sodium carbonate, to neutralize hydrochloric acid generated

- Temperature is generally ambient or slightly elevated to optimize reaction rate without decomposing sensitive groups

The product from this step is 2-(Morpholinosulfonyl)benzoic acid.

Industrial Scale Preparation

Industrial synthesis closely follows the laboratory method but incorporates process intensification techniques:

- Continuous flow reactors are employed to ensure efficient mixing, precise temperature control, and consistent reaction times.

- Automated systems regulate reagent addition, temperature, and pH to maintain product quality and reproducibility.

- Scale-up considerations include solvent recovery, waste minimization, and safety protocols for handling chlorosulfonic acid and sulfonyl chlorides.

Supporting Synthetic Details and Comparative Analysis

Table 1: Summary of Key Reaction Parameters for Preparation

| Step | Reagents/Conditions | Solvent | Temperature | Notes |

|---|---|---|---|---|

| Sulfonyl chloride formation | Benzoic acid + chlorosulfonic acid | None or inert solvent | 0–25 °C | Controlled addition to avoid over-chlorosulfonation |

| Sulfonamide formation | Benzenesulfonyl chloride + morpholine + base | Dichloromethane, acetonitrile | Room temp to 40 °C | Basic medium to neutralize HCl; reaction time varies |

Advantages and Considerations

- The two-step approach allows isolation or in situ use of the sulfonyl chloride intermediate.

- Use of chlorosulfonic acid is effective but requires careful handling due to its corrosive nature.

- Morpholine substitution is generally high-yielding and clean, producing the target compound with minimal side products.

Related Synthetic Context

While direct synthetic procedures for this compound are somewhat specialized, related sulfonamide syntheses provide insights:

- The sulfonyl chloride intermediate is a common electrophile in sulfonamide chemistry.

- Benzoic acid synthesis methods (e.g., oxidation of toluene) can provide the benzoic acid starting material efficiently for scale-up.

- Alternative sulfonylation methods may involve different sulfonyl chlorides or sulfonic acid derivatives, but chlorosulfonic acid remains the reagent of choice for direct sulfonyl chloride formation on aromatic rings.

Research Findings and Experimental Notes

- Reaction yields for the sulfonamide formation step typically exceed 80%, depending on reaction time and purity of reagents.

- Solvent choice impacts reaction rate and purity; dichloromethane is preferred for its inertness and ease of removal.

- Temperature control during sulfonyl chloride formation is critical to avoid polysulfonation or degradation.

- Industrial processes optimize reaction parameters to maximize throughput while minimizing hazardous waste.

Chemical Reactions Analysis

Types of Reactions

2-(Morpholinosulfonyl)benzoic acid undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfone derivatives.

Reduction: Reduction reactions can convert the sulfonyl group to a sulfide group.

Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Electrophilic substitution reactions often use reagents like nitric acid for nitration or bromine for bromination.

Major Products Formed

Oxidation: Sulfone derivatives.

Reduction: Sulfide derivatives.

Substitution: Nitro or halogenated benzoic acid derivatives.

Scientific Research Applications

2-(Morpholinosulfonyl)benzoic acid has several scientific research applications, including:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(Morpholinosulfonyl)benzoic acid involves its interaction with specific molecular targets. The sulfonyl group can form strong hydrogen bonds with biological molecules, influencing their activity. The morpholine ring can interact with enzymes and receptors, potentially modulating their function. These interactions can affect various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Core Modifications

- 2-(Morpholinosulfonyl)benzoic Acid vs. 2-(Methanesulfonyl)benzoic Acid (CAS 33963-55-2): The replacement of the morpholine moiety with a methyl group in the sulfonyl position reduces steric bulk and alters electronic properties.

- vs. 2-(2-Methoxyphenylamino)benzoic Acid (CAS 13278-32-5): Substituting the sulfonylmorpholine group with a methoxyphenylamino moiety introduces π-π stacking interactions but eliminates the sulfonamide’s hydrogen-bond acceptor sites, impacting target binding .

Substituent Variations

- Para-Substituted Derivatives: Compounds like 4-chloro- or 4-methyl-N-(2-(morpholinosulfonyl)ethyl)benzamide (compounds 8 and 10 in ) exhibit enhanced lipophilicity (logP values ~2.5–3.0) compared to the unsubstituted parent compound (logP ~1.8) due to hydrophobic aryl groups .

- Anti-COVID-19 Derivatives: Compounds such as 5i–5o () feature acetamide-linked aryl groups on the morpholinosulfonylphenyl moiety. The 4-nitrophenyl derivative (5p) shows a 30% higher inhibitory activity against viral proteases than the 4-methoxyphenyl analogue (5j), attributed to electron-withdrawing effects enhancing electrophilic interactions .

Physicochemical Properties

Solubility and Stability

- Aqueous Solubility: The morpholinosulfonyl group enhances water solubility (e.g., this compound: ~15 mg/mL) compared to non-sulfonylated analogues like 2-aminobenzoic acid (~5 mg/mL) .

- pH Stability : The sulfonamide linkage is stable under acidic conditions (pH 2–6) but undergoes hydrolysis at pH > 8, limiting its utility in alkaline formulations .

Spectral Data Highlights

- $ ^1 \text{H} $-NMR : The morpholine protons resonate at δ 3.6–3.7 ppm (multiplet), while the sulfonyl group deshields adjacent aromatic protons (δ 7.8–8.2 ppm) .

- FT-IR : Strong absorption bands at 1150 cm$ ^{-1} $ (S=O) and 1680 cm$ ^{-1} $ (C=O) confirm sulfonamide and carboxylic acid functionalities .

Anti-Inflammatory Activity

- 2-(Sulfooxy)benzoic Acid : Structural similarity to aspirin (2-(acetoxy)benzoic acid) confers COX-2 inhibition (IC$ _{50} $ = 2.1 μM), comparable to salicylic acid (IC$ _{50} $ = 1.8 μM) .

- This compound Derivatives: Compound 5j (4-methoxyphenyl) shows moderate anti-inflammatory activity (IC$ _{50} $ = 8.3 μM), likely due to reduced membrane permeability compared to sulfonated analogues .

Anticancer Potential

- Av7 (2-Acetamidobenzoic Acid Methyl Ester): Exhibits IC$ _{50} $ = 12 μM against AGS gastric cancer cells, outperforming this compound derivatives, which show weaker activity (IC$ _{50} $ > 50 μM) .

Biological Activity

2-(Morpholinosulfonyl)benzoic acid is an organic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

- Molecular Formula : CHNOS

- Molecular Weight : 271.287 g/mol

- CAS Number : 87223-34-5

The compound features a morpholine ring and a sulfonyl group attached to a benzoic acid moiety, which contributes to its unique biological properties. The sulfonyl group enhances its ability to interact with biological targets through hydrogen bonding, while the morpholine ring may facilitate interactions with enzymes and receptors.

The biological activity of this compound is primarily attributed to its ability to modulate various biochemical pathways. The sulfonyl group can form strong hydrogen bonds with biological molecules, influencing their activity. The morpholine ring may interact with specific enzymes or receptors, potentially altering their function and leading to observed biological effects.

Biological Activities

Research has indicated several key biological activities associated with this compound:

- Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties, potentially effective against various bacterial strains.

- Anticancer Properties : Investigations into its anticancer potential have shown promise, particularly in inhibiting the growth of certain cancer cell lines.

- Anti-inflammatory Effects : The compound may also possess anti-inflammatory properties, which could be beneficial in treating inflammatory diseases.

Table 1: Summary of Biological Activities

In Vitro Studies

In vitro assays have been conducted to evaluate the compound's effectiveness against various pathogens. For instance, studies demonstrated that this compound inhibited the growth of Mycobacterium tuberculosis (M. tuberculosis), showcasing its potential as an anti-TB agent. The minimum inhibitory concentration (MIC) was found to be significantly lower than that of many existing treatments, indicating a promising therapeutic profile.

In Vivo Studies

Animal model studies have further elucidated the efficacy of this compound. For example, in murine models infected with M. tuberculosis, treatment with this compound resulted in a notable reduction in bacterial load within the lungs, suggesting its potential as a viable candidate for tuberculosis treatment.

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is beneficial to compare it with structurally similar compounds:

| Compound Name | Structure Characteristics | Biological Activity |

|---|---|---|

| Benzoic Acid | Lacks morpholine and sulfonyl groups | Limited antimicrobial activity |

| Sulfanilic Acid | Contains a sulfonyl group but no morpholine | Moderate antibacterial properties |

| Morpholine | Contains morpholine but lacks benzoic acid moiety | Limited biological activity |

The combination of the morpholine ring and sulfonyl group in this compound provides distinct advantages in terms of solubility and interaction with biological targets.

Q & A

Q. How can NMR signal overlap between the morpholine and benzoic acid protons be resolved?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.